Chemical structure and properties of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
Chemical structure and properties of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
An In-Depth Technical Guide to 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
This guide provides a comprehensive technical overview of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a substituted pyrimidine with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its core chemical structure, propose a logical synthesis pathway, and explore its anticipated reactivity and applications based on established principles of pyrimidine chemistry.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in pharmaceutical development. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1] In medicinal chemistry, pyrimidine derivatives are integral to a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, anti-inflammatory agents, antimicrobials, and anti-tumor agents.[1][2][3]
The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, is a prime example of a highly functionalized pyrimidine designed for further chemical modification. The two chlorine atoms serve as reactive handles for nucleophilic substitution, while the Weinreb amide at the 5-position offers a stable yet versatile precursor for the synthesis of ketones and other functionalities.
Molecular Structure and Physicochemical Properties
The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3] The key functional groups and their anticipated influence on the molecule's properties are detailed below.
Table 1: Key Physicochemical Properties of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
| Property | Value |
| Molecular Formula | C7H7Cl2N3O2 |
| Molecular Weight | 252.06 g/mol |
| CAS Number | 1112253-66-7 |
| Core Scaffold | Pyrimidine |
| Key Functional Groups | 4,6-dichloro, 5-Weinreb amide (N-methoxy-N-methylcarboxamide) |
The pyrimidine ring is expected to be essentially planar, a common feature for such aromatic systems.[4][5] The two chlorine atoms at the 4 and 6 positions are strong electron-withdrawing groups, which significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNA) reactions.[6] The N-methoxy-N-methylcarboxamide (Weinreb amide) at the 5-position is a key feature, providing a stable functional group that can be selectively converted to a ketone upon reaction with organometallic reagents.
Caption: Chemical structure of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide can be envisioned starting from diethyl malonate. The proposed pathway involves a cyclization reaction to form the pyrimidine core, followed by chlorination and amidation.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Barbituric Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate followed by urea.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate barbituric acid.
-
Filter the solid, wash with cold water, and dry.
Step 2: Synthesis of 2,4,6-Trichloropyrimidine
-
In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl3) to barbituric acid.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4,6-trichloropyrimidine.
Step 3: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
-
This step would likely proceed via a selective reaction, though a more direct route from a different starting material may be more efficient. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings, but its application here would need careful optimization to control regioselectivity.[6]
Step 4: Synthesis of 4,6-Dichloropyrimidine-5-carboxylic acid
-
Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO4) dropwise.
-
Stir the reaction at room temperature until the purple color disappears.
-
Filter off the manganese dioxide and acidify the filtrate to precipitate the carboxylic acid.
-
Filter the solid and dry.
Step 5: Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
-
Dissolve 4,6-dichloropyrimidine-5-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Add a peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work up the reaction by washing with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the final product, which can be purified by column chromatography.
Chemical Reactivity and Synthetic Utility
The primary sites of reactivity on 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide are the two chlorine atoms. These positions are activated towards nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the sequential and regioselective displacement of the chlorine atoms with a wide variety of nucleophiles.
Common Nucleophiles for SNAr on Dichloropyrimidines:
-
Amines: Primary and secondary amines can be used to introduce diverse side chains, a common strategy in the synthesis of kinase inhibitors.[7]
-
Alcohols/Phenols: Alkoxides and phenoxides can be used to form ether linkages.
-
Thiols: Thiolates can be used to form thioethers.
The differential reactivity of the 4 and 6 positions can often be exploited by controlling reaction temperature and the nature of the nucleophile.
The Weinreb amide at the 5-position is relatively unreactive towards many nucleophiles, allowing for selective modification at the 4 and 6 positions. Its primary utility is in the reaction with Grignard reagents or organolithium compounds to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.
Potential Applications in Drug Discovery
Given the prevalence of the pyrimidine scaffold in approved drugs and clinical candidates, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a highly valuable intermediate for the synthesis of novel therapeutic agents.[1][2]
-
Kinase Inhibitors: The 4,6-disubstituted pyrimidine scaffold is a well-established core for kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[7] This molecule allows for the introduction of various substituents at the 4 and 6 positions to target specific kinases implicated in cancer and inflammatory diseases.
-
Anti-inflammatory Agents: Pyrimidine-5-carboxamide derivatives have been investigated as inhibitors of salt-inducible kinases (SIKs), which play a role in inflammation.[2] The title compound could serve as a starting point for the development of novel SIK inhibitors for conditions like inflammatory bowel disease.
-
Herbicides and Agrochemicals: Pyrimidine derivatives have also found applications as herbicides.[4][8] The reactivity of this molecule could be harnessed to develop new agrochemicals.
Conclusion
4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a strategically designed chemical intermediate with significant potential for the synthesis of complex molecules, particularly in the field of drug discovery. Its two reactive chlorine atoms allow for diverse and selective functionalization, while the Weinreb amide provides a gateway to ketone derivatives. The insights provided in this guide, based on the well-established chemistry of pyrimidines, should serve as a valuable resource for researchers and scientists working to develop the next generation of pyrimidine-based therapeutics and other advanced materials.
References
- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents.
-
Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC. Available at: [Link]
-
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. Available at: [Link]
-
4,6-Dichloro-5-methoxypyrimidine - PMC. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - ResearchGate. Available at: [Link]
-
4,5,6-Trichloropyrimidine-2-carboxamide - MDPI. Available at: [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry. Available at: [Link]
-
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC. Available at: [Link]
-
KOHLER Canister Valve Assembly Kit K-1069722 - The Home Depot. Available at: [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents.
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
